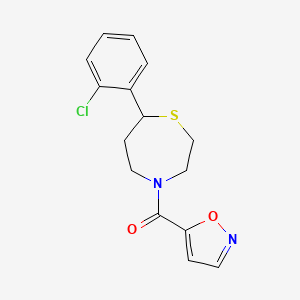

7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane

Description

7-(2-Chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system. This structure incorporates sulfur and nitrogen atoms within the ring, which can influence its conformational flexibility and intermolecular interactions. The 2-chlorophenyl substituent at position 7 is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-12-4-2-1-3-11(12)14-6-8-18(9-10-21-14)15(19)13-5-7-17-20-13/h1-5,7,14H,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTHXRYWLWAQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen, along with a chlorophenyl group and an oxazole moiety. The presence of these functional groups suggests a variety of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that compounds similar to 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane exhibit antimicrobial properties. The thiazepane structure is known for its ability to interact with bacterial membranes, potentially leading to cell lysis. In vitro studies have shown that derivatives of thiazepanes can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing oxazole and thiazepane rings have been reported to inhibit pro-inflammatory cytokines in cellular models. This activity could be attributed to their ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

The precise mechanism of action for 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane is still under investigation. However, it is hypothesized that the compound may act through:

- Receptor Binding : Potential interaction with specific receptors involved in pain and inflammation.

- Enzyme Inhibition : Possible inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response .

Case Studies

Recent studies have highlighted the biological activity of thiazepane derivatives:

- Antimicrobial Activity : A study demonstrated that thiazepane derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, thiazepane compounds exhibited a dose-dependent reduction in paw edema, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that certain derivatives may have selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Synthesis and Characterization

The synthesis of 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane typically involves multi-step reactions requiring precise conditions to optimize yield and purity. Common methods include:

Scientific Research Applications

Biological Activities

Research indicates that 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane exhibits several biological activities:

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects on cancer cell lines. Notably:

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

This indicates that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

Studies have indicated that treatment with this compound can significantly reduce pro-inflammatory cytokines in macrophages:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | ~50% |

| IL-6 | ~50% |

These results highlight its potential utility in inflammatory diseases.

Case Studies

Several case studies have been conducted to further elucidate the applications of 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane:

-

Antimicrobial Activity Study (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxicity on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability was noted.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Marked reduction in TNF-alpha and IL-6 levels compared to controls.

Comparison with Similar Compounds

a) BD79555: 7-(2-Chlorophenyl)-4-(2,3,4-Trifluorobenzoyl)-1,4-Thiazepane

- Core Structure : Shares the 7-(2-chlorophenyl)-1,4-thiazepane backbone with the target compound.

- Key Difference : The 4-position substituent is a 2,3,4-trifluorobenzoyl group instead of 1,2-oxazole-5-carbonyl.

- Molecular weight (385.831 g/mol) and formula (C₁₈H₁₅ClF₃NOS) differ significantly due to fluorine content .

b) 7-(2-Chlorophenyl)-1,4-Thiazepane Hydrochloride

- Core Structure : Simplest analogue, lacking the 4-position substituent (oxazole carbonyl or other groups).

- Key Difference : The hydrochloride salt form enhances solubility in polar solvents but reduces passive diffusion across lipid membranes.

- Commercial Availability : Supplied globally by multiple vendors (e.g., Synasia Inc, Dragonfarm Co.), indicating industrial relevance as a synthetic intermediate .

c) Methylclonazepam: 5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-One

- Core Structure : Benzodiazepine ring (unrelated to thiazepane) but shares the 2-chlorophenyl group.

- Functional Comparison : While structurally distinct, the 2-chlorophenyl moiety is a shared feature that may confer similar pharmacokinetic properties, such as increased plasma protein binding .

Functional Group Analysis

| Compound Name | 4-Position Substituent | Key Properties | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 7-(2-Chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane | 1,2-Oxazole-5-carbonyl | Polar, hydrogen-bond acceptor | Not specified† | Inferred ~340–360 |

| BD79555 | 2,3,4-Trifluorobenzoyl | Lipophilic, electronegative | C₁₈H₁₅ClF₃NOS | 385.831 |

| 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride | None (hydrochloride salt) | High solubility, reduced lipophilicity | C₁₁H₁₃ClNS·HCl | Not specified† |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.